![molecular formula C29H30N2O4 B2936401 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one CAS No. 903870-09-7](/img/structure/B2936401.png)
7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one
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Overview
Description
The compound is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring . Piperazine derivatives have been shown to possess a wide range of biological properties .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods. One common method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
In a similar compound, the piperazine ring adopts a chair conformation and the dihedral angle between the phenyl and pyridine rings is 39.9° . The conformations of the attachment of the anisole and N-ethyl-pyridin-2-amine groups to the piperazine ring are +anti-periplanar .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction can give piperazinopyrrolidinones .Scientific Research Applications
Alpha1-Adrenergic Receptor Affinity
This compound has been studied for its affinity to alpha1-adrenergic receptors, which are significant targets for the treatment of various neurological conditions. The therapeutic potential of structurally similar arylpiperazine-based alpha1-adrenergic receptor ligands has been explored through comparative analysis of structures, receptor affinity, docking simulations, molecular dynamics, and distribution of electrostatic potential .
Histamine H1 Receptor Affinity
It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor. This application is used for the management of allergies, hay fever, angioedema, and urticaria .
Monoamine Neurotransmitter Activity
Compounds structurally similar to 7-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)-2-methyl-3-phenyl-4H-chromen-4-one have been found in vitro to inhibit the reuptake and induce the release of monoamine neurotransmitters. This mechanism of action is shared with drugs such as amphetamines, although these compounds are much less potent and thought to have relatively insignificant abuse potential .
Mechanism of Action
Target of Action
The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can lead to activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with the α1-ARs. These receptors are unambiguously associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound, by interacting with these receptors, can influence the biochemical pathways related to these conditions.
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular levels. The interaction of the compound with the α1-ARs leads to changes in the function of these receptors, which can have downstream effects on the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Future Directions
properties
IUPAC Name |
7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethoxy]-2-methyl-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O4/c1-21-28(22-8-4-3-5-9-22)29(32)24-13-12-23(20-27(24)35-21)34-19-18-30-14-16-31(17-15-30)25-10-6-7-11-26(25)33-2/h3-13,20H,14-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGATRIEVKRMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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